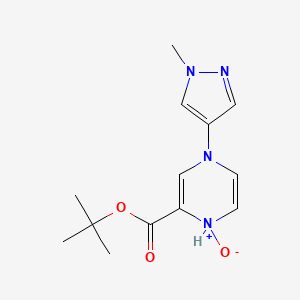![molecular formula C29H24N2O4 B13890134 N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide is a complex organic compound belonging to the class of naphthalenecarboxamides. This compound contains a naphthalene moiety, which bears a carboxylic acid amide group at one or more positions. Naphthalene is a bicyclic compound made up of two fused benzene rings .
Vorbereitungsmethoden
The synthesis of N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide involves several steps. One common method includes the reaction of 6,7-dimethoxyquinoline with naphthalene-1-ol under specific conditions to form the intermediate product. This intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base to yield the final compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide involves its interaction with specific molecular targets. It is known to bind to vascular endothelial growth factor receptor 2 (VEGFR2), inhibiting its activity. This inhibition can lead to the suppression of angiogenesis, making it a potential candidate for anti-cancer therapies .
Vergleich Mit ähnlichen Verbindungen
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide is unique due to its specific structure and functional groups. Similar compounds include:
N-cyclopropyl-6-[(6,7-dimethoxyquinolin-4-yl)oxy]naphthalene-1-carboxamide: This compound shares a similar naphthalene and quinoline structure but differs in its functional groups.
N-(5-((6,7-dimethoxyquinolin-4-yl)oxy)pyridin-2-yl)-1-propyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazole-3-carboxamide: Another related compound with a different core structure and functional groups.
Eigenschaften
Molekularformel |
C29H24N2O4 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24N2O4/c1-18-7-9-19(10-8-18)29(32)31-24-6-4-5-20-15-21(11-12-22(20)24)35-26-13-14-30-25-17-28(34-3)27(33-2)16-23(25)26/h4-17H,1-3H3,(H,31,32) |
InChI-Schlüssel |
OIVYXMPZXMAYEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC(=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


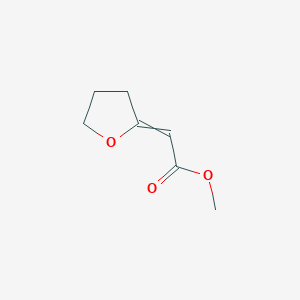
![Oxalic acid;1-oxaspiro[3.3]heptan-3-amine](/img/structure/B13890056.png)
![1-[2-(3-Aminophenyl)ethyl]piperidin-4-ol](/img/structure/B13890064.png)
![tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate](/img/structure/B13890069.png)
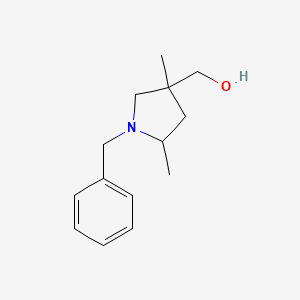
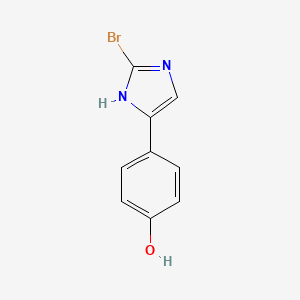
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
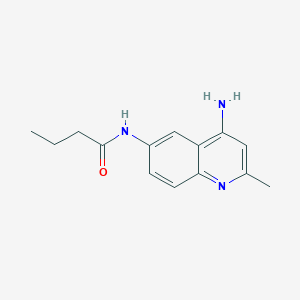
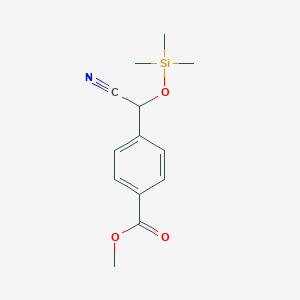
![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]non-6-ene-2-carboxylate](/img/structure/B13890124.png)
